molecular formula C16H20N4O2 B5490173 3-(acetylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide

3-(acetylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide

Cat. No. B5490173
M. Wt: 300.36 g/mol
InChI Key: LSCRRBYNFJIFQK-UHFFFAOYSA-N
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Description

3-(acetylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as DMAPT, and it has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

DMAPT has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, DMAPT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation and autoimmune disorders have also been studied, and DMAPT has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of DMAPT involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. DMAPT inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that regulates the activity of NF-κB.
Biochemical and Physiological Effects
DMAPT has been shown to have various biochemical and physiological effects. In cancer research, DMAPT has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells. Inflammation and autoimmune disorders have also been studied, and DMAPT has been shown to reduce inflammation, inhibit the production of pro-inflammatory cytokines, and modulate the immune response.

Advantages and Limitations for Lab Experiments

The advantages of using DMAPT in lab experiments include its ability to inhibit the NF-κB signaling pathway, its potential therapeutic applications in various diseases, and its availability in high purity. However, there are also limitations to using DMAPT in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many future directions for the study of DMAPT. In cancer research, DMAPT could be further studied for its potential as a chemotherapeutic agent and its ability to overcome drug resistance. In inflammation and autoimmune disorders, DMAPT could be further studied for its potential as an anti-inflammatory agent and its ability to modulate the immune response. Additionally, the development of more efficient synthesis methods and the optimization of DMAPT's pharmacokinetic properties could improve its potential as a therapeutic agent.
Conclusion
In conclusion, DMAPT is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications in various diseases. The synthesis method of DMAPT involves the condensation of 4-dimethylaminopyridine (DMAP) and 3-acetylaminobenzoyl chloride in the presence of triethylamine. DMAPT inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα. DMAPT has various biochemical and physiological effects, including its ability to induce apoptosis, inhibit angiogenesis, and reduce inflammation. While there are limitations to using DMAPT in lab experiments, there are many future directions for its study, including its potential as a chemotherapeutic agent and its ability to modulate the immune response.

Synthesis Methods

The synthesis method of DMAPT involves the condensation of 4-dimethylaminopyridine (DMAP) and 3-acetylaminobenzoyl chloride in the presence of triethylamine. The resulting compound is then reacted with 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde to obtain DMAPT. This method has been optimized to produce DMAPT in high yields and purity.

properties

IUPAC Name

3-acetamido-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-11-14(9-17-20(11)4)10-19(3)16(22)13-6-5-7-15(8-13)18-12(2)21/h5-9H,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCRRBYNFJIFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN(C)C(=O)C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(acetylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide

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